molecular formula C13H15N3O2 B13175886 5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13175886
M. Wt: 245.28 g/mol
InChI Key: ANSAOHRRBMIJFP-UHFFFAOYSA-N
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Description

5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl acetoacetate with benzylamine and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dimethyl-2,4-dioxopyrimidine: Another pyrimidine derivative with similar structural features.

    3-Benzyl-1-ethyl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A closely related compound with a methyl group instead of an amino group.

    5-Amino-3-phenyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A derivative with a phenyl group instead of a benzyl group.

Uniqueness

5-Amino-3-benzyl-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the amino group at specific positions on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-amino-3-benzyl-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-2-15-9-11(14)12(17)16(13(15)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3

InChI Key

ANSAOHRRBMIJFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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